![molecular formula C18H21N5O2 B5518312 N-ethyl-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B5518312.png)
N-ethyl-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of N-ethyl-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide and related compounds involves multi-step chemical reactions. Initial steps often include the condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with isothiocyanates to afford derivatives of ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. Subsequent alkylation steps yield derivatives of ethyl 2-alkylthio-4-oxo-3,4-(and 1,4)-dihydropyrido[2,3-d]pyrimidine-5- and -6-carboxylate, which are key intermediates in the synthesis process (Śladowska, Bartoszko-Malik, & Zawisza, 1990).
Molecular Structure Analysis
The molecular structure of related compounds, such as N-ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide, has been investigated via single crystal X-ray diffraction. Studies reveal that these compounds crystallize in specific space groups with distinct unit cell parameters, indicating the precise geometric configuration of the molecules. Interactions such as hydrogen bonds play a crucial role in stabilizing the molecular structure (Lavanya Rajarajeswari G., Anil Kumar, & Katrahalli, 2020).
Chemical Reactions and Properties
The chemical properties of these compounds are influenced by their pyrimidine core and the functional groups attached to it. For instance, the presence of alkylthio groups and the capability of undergoing condensation reactions with isothiocyanates highlight their reactivity. Additionally, these compounds can react with various N-, O-, and C-nucleophiles, showcasing their versatility in chemical reactions (Vartale, Halikar, Pawar, & Tawde, 2016).
Scientific Research Applications
Synthetic Approaches and Chemical Properties
Heterocyclic Synthesis :Compounds with pyrimidine cores are frequently synthesized through the reaction of enamino nitriles with various reagents, leading to heterocondensed pyrimidines and further cyclization to produce triazolopyrimidines. These synthetic pathways are pivotal for creating diverse heterocyclic compounds with potential applications in material science and pharmaceutical research (Wamhoff et al., 1993).
Modification for Biological Stability :Research on imidazo[1,2-a]pyrimidine derivatives, for instance, has focused on structural modifications to reduce metabolism mediated by aldehyde oxidase (AO), a common challenge in drug development. These studies have provided valuable insights into the design of more stable therapeutic agents with improved bioavailability (Linton et al., 2011).
Biological Applications and Activities
Anticancer and Anti-inflammatory Agents :Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the potential of pyrimidine derivatives in developing new therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).
Cardiotonic Activity :Pyrimidine derivatives have also been synthesized and tested for their cardiotonic activity, indicating their potential use in treating cardiovascular diseases. These studies not only explore the therapeutic potentials but also contribute to understanding the structure-activity relationship essential for drug design (Dorigo et al., 1996).
Safety and Hazards
properties
IUPAC Name |
N-ethyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-4-8-22-14(19)12(17(24)20-5-2)10-13-16(22)21-15-11(3)7-6-9-23(15)18(13)25/h6-7,9-10,19H,4-5,8H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCIAVLYIGHEAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)NCC)C(=O)N3C=CC=C(C3=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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